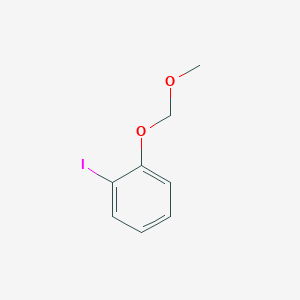

1-Iodo-2-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGARCSYHUWHUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471825 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80778-47-8 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Iodo-2-(methoxymethoxy)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-(methoxymethoxy)benzene

Introduction

1-Iodo-2-(methoxymethoxy)benzene is a versatile synthetic intermediate of significant interest to researchers and professionals in organic chemistry and drug development. Its structure, featuring an iodinated aromatic ring ortho to a methoxymethyl (MOM) ether, provides a valuable combination of functionalities. The iodine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures.[1][2][3] Concurrently, the MOM group offers a stable and reliable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations for 1-Iodo-2-(methoxymethoxy)benzene, offering field-proven insights for its effective application in research and development.

Physicochemical and Molecular Properties

The fundamental properties of 1-Iodo-2-(methoxymethoxy)benzene are summarized below. These data are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO₂ | [4] |

| Molecular Weight | 264.06 g/mol | |

| CAS Number | 80778-47-8 | [5] |

| Appearance | Not explicitly stated, but related iodo-aromatics are often colorless to pale yellow liquids or low-melting solids. | [1][6] |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. Insoluble in water. | [7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of 1-Iodo-2-(methoxymethoxy)benzene. Below is a detailed description of its expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons, influenced by the iodo and methoxymethoxy substituents, would appear in the 6.5-8.0 ppm region.[8] The two protons of the O-CH₂-O group would likely appear as a singlet at approximately 5.2-5.5 ppm. The three protons of the methoxy group (O-CH₃) would also be a singlet, typically resonating around 3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aromatic carbons are expected in the 110-160 ppm range, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect.[9][10] The carbon of the O-CH₂-O group is anticipated around 90-100 ppm, while the methoxy carbon will likely appear at approximately 55-60 ppm.[9]

Mass Spectrometry (MS)

In mass spectrometry, 1-Iodo-2-(methoxymethoxy)benzene is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 264. The presence of iodine, with its characteristic isotopic pattern, would not be observable as iodine is monoisotopic. Common fragmentation patterns may include the loss of the methoxymethyl group or the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.[10][11]

-

C-O-C stretching (ether): Strong absorptions in the 1000-1250 cm⁻¹ range.

-

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.[10]

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Reactivity

Synthetic Protocol

1-Iodo-2-(methoxymethoxy)benzene is typically synthesized from 2-iodophenol. The phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent its interference in subsequent reactions.

Step-by-Step Synthesis:

-

Deprotonation: 2-Iodophenol is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), is added to deprotonate the phenol, forming the corresponding phenoxide. The choice of a non-nucleophilic base is critical to avoid side reactions.

-

Protection: Chloromethyl methyl ether (MOM-Cl) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride to form the MOM ether. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and improve selectivity.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 1-Iodo-2-(methoxymethoxy)benzene.

Caption: Synthetic workflow for 1-Iodo-2-(methoxymethoxy)benzene.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of 1-Iodo-2-(methoxymethoxy)benzene in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[3] This makes it an excellent electrophilic partner in a variety of transformations.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl structures.[3]

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Coupling with a terminal alkyne to produce an aryl alkyne.[3]

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The MOM-protected hydroxyl group is generally stable to these reaction conditions, allowing for the selective functionalization at the iodinated position. Following the cross-coupling reaction, the MOM group can be readily cleaved under acidic conditions (e.g., HCl in methanol) to reveal the free phenol, enabling further synthetic manipulations.

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Iodo-2-(methoxymethoxy)benzene is a strategically important building block in modern organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in cross-coupling reactions, make it a valuable tool for the construction of complex organic molecules. The presence of a stable protecting group ortho to the reactive iodide site allows for selective transformations and late-stage functionalization, which is particularly advantageous in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.

References

- Vertex AI Search. (n.d.). Buy 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene (EVT-3494963) | 81245-38-7.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Iodo-2,3,4-trimethoxybenzene: Regiochemistry and Methodologies.

- BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3,4-trimethoxybenzene.

- Chem-Impex. (n.d.). 1-Iodo-2-methoxybenzene.

- The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene.

- Spectrum Chemical. (2006). Material Safety Data Sheet.

- BenchChem. (2025). Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene.

- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 1-Iodo-2,3,4-trimethoxybenzene.

- BenchChem. (2025). A Comparative Analysis of 1-Iodo-2,3,4-trimethoxybenzene and Other Iodoarenes in Palladium-Catalyzed Cross-Coupling Reactions.

- Sigma-Aldrich. (n.d.). 1-iodo-4-(methoxymethyl)benzene | 91912-54-8.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Biosynth. (n.d.). 1-Iodo-2-methoxybenzene | 529-28-2 | FI54812.

- Unspecified Source. (2005). Material Safety Data Sheet.

- Unspecified Source. (n.d.). SAFETY DATA SHEET.

- Chemsrc. (2025). CAS#:165071-94-3 | 1-iodo-3-methoxy-2-(methoxymethoxy)benzene.

- SpectraBase. (n.d.). 1-iodo-2,4,5-trimethoxybenzene - Optional[13C NMR] - Chemical Shifts.

- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

- EMBL-EBI. (n.d.). 1-iodo-2-methoxybenzene (CHEBI:16355).

- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene.

- American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7.

- Matrix Fine Chemicals. (n.d.). 1-IODO-2-METHOXYBENZENE | CAS 529-28-2.

- SIELC Technologies. (2018). Benzene, 1-iodo-2-methoxy-.

- NIST. (n.d.). Benzene, 1-iodo-2,4-dimethyl-.

- ResearchGate. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with....

- PubChemLite. (n.d.). 1-iodo-4-(methoxymethyl)benzene (C8H9IO).

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2).

- SIELC Technologies. (2018). Benzene, 1-iodo-2-methyl-.

- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.

- NIST. (n.d.). Benzene, 1-iodo-3-methyl-.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- YouTube. (2019). Spectroscopy of aromatic compounds.

- NIST. (n.d.). Benzene, 1-iodo-2-nitro-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calibrechem.com [calibrechem.com]

- 4. 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:165071-94-3 | 1-iodo-3-methoxy-2-(methoxymethoxy)benzene | Chemsrc [chemsrc.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Spectral Data Interpretation of 1-Iodo-2-(methoxymethoxy)benzene

Introduction

1-Iodo-2-(methoxymethoxy)benzene is a versatile aromatic compound utilized in organic synthesis, particularly as a building block in the creation of more complex molecules for pharmaceuticals and material science.[1] Its utility lies in the ortho-substitution of an iodine atom and a methoxymethyl (MOM) ether group on a benzene ring. The iodine atom can readily participate in cross-coupling reactions, while the MOM group serves as a common protecting group for phenols.[2] A thorough understanding of its spectral characteristics is paramount for researchers to confirm its identity, purity, and structure during synthesis and subsequent reactions.

This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodo-2-(methoxymethoxy)benzene. The analysis is grounded in fundamental principles of spectroscopy and supported by comparative data from related structural motifs.

Molecular Structure and Key Features

The structure of 1-iodo-2-(methoxymethoxy)benzene presents several key features that directly influence its spectral output:

-

Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring. The four aromatic protons are chemically non-equivalent.

-

Iodo Group: A heavy and electronegative substituent that significantly influences the chemical shift of adjacent protons and carbons.

-

Methoxymethyl (MOM) Ether Group: This group (-OCH₂OCH₃) has two distinct sets of protons: the methylene (-OCH₂O-) protons and the methyl (-OCH₃) protons, each with characteristic chemical shifts.

The interplay of the electronic effects of the iodo and methoxymethoxy groups dictates the precise spectral signatures observed.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 1-iodo-2-(methoxymethoxy)benzene, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-iodo-2-(methoxymethoxy)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

Based on the structure and known effects of the substituents, the following signals are predicted:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |

| Aromatic Protons (H3-H6) | 6.8 - 7.9 | Multiplets (m) | 4H | The electron-withdrawing iodine and electron-donating methoxymethoxy group create a complex splitting pattern and disperse the signals across this range.[3] |

| Methylene Protons (-OCH₂O-) | ~5.2 | Singlet (s) | 2H | These protons are situated between two oxygen atoms, leading to a significant downfield shift. The signal is a singlet as there are no adjacent protons to couple with.[4] |

| Methyl Protons (-OCH₃) | ~3.5 | Singlet (s) | 3H | The methyl group is attached to an oxygen atom, resulting in a characteristic downfield shift. This signal is also a singlet due to the absence of neighboring protons.[4] |

Visualizing the NMR Workflow

Caption: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Causality of Chemical Shift |

| C-I (ipso-Carbon) | 85 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. |

| C-O (ipso-Carbon) | 155 - 160 | The oxygen of the methoxymethoxy group is strongly electron-withdrawing, causing a downfield shift for the attached aromatic carbon. |

| Aromatic Carbons (C3-C6) | 115 - 140 | These carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.[5] |

| Methylene Carbon (-OCH₂O-) | 94 - 98 | This carbon is bonded to two oxygen atoms, resulting in a substantial downfield shift.[4] |

| Methyl Carbon (-OCH₃) | 55 - 60 | The methyl carbon is deshielded by the adjacent oxygen atom.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (MOM group) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Ether (strong) |

| 800 - 700 | C-H out-of-plane bend | Ortho-disubstituted benzene |

The strong C-O stretching bands are particularly characteristic of the ether linkages in the methoxymethoxy group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can confirm the ortho-substitution pattern on the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data

For 1-iodo-2-(methoxymethoxy)benzene (C₈H₉IO₂), the expected molecular weight is approximately 264 g/mol .

-

Molecular Ion (M⁺): A prominent peak at m/z = 264 is expected, corresponding to the intact molecule.

-

Key Fragmentation Patterns:

-

Loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) to give a fragment at m/z = 219.

-

Loss of the entire methoxymethoxy group (-OCH₂OCH₃, 59 Da) is also possible.

-

A peak at m/z = 204 corresponding to iodobenzene (C₆H₅I) may be observed.[7]

-

A characteristic peak for the tropylium ion at m/z = 91 is common for many benzene derivatives.

-

A peak at m/z = 127 corresponding to I⁺ is also expected.

-

Visualizing Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for 1-iodo-2-(methoxymethoxy)benzene.

Conclusion

The comprehensive spectral analysis of 1-iodo-2-(methoxymethoxy)benzene provides a clear and unambiguous method for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the specific proton and carbon environments, with characteristic signals for the aromatic ring and the methoxymethyl protecting group. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal analytical techniques, researchers in drug development and chemical synthesis can proceed with confidence in the identity and purity of this important synthetic intermediate.

References

- Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley.

- Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Iodo-2,3,4-trimethoxybenzene: Regiochemistry and Methodologies.

- BenchChem. (2025).

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

- The Royal Society of Chemistry. (2012).

- BenchChem. (2025).

- ResearchGate. (n.d.). Temperature dependent 1 H NMR and assignment of methoxy signals in the tetramethyl ether 3.

- ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....

- The Royal Society of Chemistry. (2009). bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)

-

SpectraBase. (n.d.). 1-iodo-2,4,5-trimethoxybenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- BenchChem. (2025).

- ACS Publications. (2019).

- ResearchGate. (n.d.). Scope of iodobenzene derivatives. Unless otherwise noted, all the....

-

PubChem. (n.d.). Iodobenzene | C6H5I | CID 11575. Retrieved from [Link]

- Organic Chemistry Laboratory. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326).

- PubChemLite. (n.d.). 1-iodo-2-methoxy-3-(trifluoromethyl)benzene.

-

PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139).

-

SpectraBase. (n.d.). 2-iodo-1-(1-methoxyethyl)-3-(methoxymethoxy)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures.

-

American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures.

-

Matrix Fine Chemicals. (n.d.). 1-IODO-2-METHOXYBENZENE | CAS 529-28-2. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-2,4-dimethyl-. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzene, 1-iodo-2-methoxy-. Retrieved from [Link]

- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.

- Spectra Analysis Instruments, Inc. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Iodo-2-(methoxymethoxy)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodo-2-(methoxymethoxy)benzene. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from structurally analogous compounds, to offer a comprehensive and well-grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the NMR profile of this compound for structural verification and reaction monitoring. Detailed experimental protocols for data acquisition and a workflow for spectral analysis are also provided.

Introduction: The Structural Significance of 1-Iodo-2-(methoxymethoxy)benzene

1-Iodo-2-(methoxymethoxy)benzene is a substituted aromatic compound of interest in organic synthesis. The presence of three distinct functionalities—an iodine atom, a benzene ring, and a methoxymethyl (MOM) ether—makes it a versatile building block. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group serves as a common protecting group for the phenolic hydroxyl. Accurate structural elucidation is paramount for its use in multi-step syntheses, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a foundational dataset for its identification.

Molecular Structure and Predicted NMR Environments

The structure of 1-iodo-2-(methoxymethoxy)benzene dictates the number and type of signals expected in its NMR spectra. The ortho-disubstituted benzene ring contains four non-equivalent aromatic protons and six unique aromatic carbons. The methoxymethoxy group contributes two additional distinct environments: a methylene group (CH₂) and a methyl group (CH₃).

To facilitate the discussion, the following numbering scheme will be used:

Figure 1: Molecular structure and atom numbering for 1-iodo-2-(methoxymethoxy)benzene.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) in the ¹H NMR spectrum are primarily influenced by the electronic effects of the iodo and methoxymethoxy groups.[1][2] The iodine atom is weakly deactivating and deshields adjacent protons, while the methoxymethoxy group is an electron-donating group, which shields the ortho and para protons.[3]

Aromatic Region (δ 6.5-8.0 ppm)

The four aromatic protons (H3, H4, H5, H6) will present a complex splitting pattern due to their proximity and differing electronic environments. We can predict their approximate chemical shifts by starting with the known values for 2-iodophenol and considering the electronic effect of the MOM group.[4]

-

H-6: This proton is ortho to the iodine atom and will be the most deshielded, appearing furthest downfield. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, J ≈ 7-8 Hz) and H-4 (meta-coupling, J ≈ 1-2 Hz).

-

H-3: This proton is ortho to the electron-donating MOM-ether group and will be the most shielded, appearing furthest upfield in the aromatic region. It will likely appear as a doublet of doublets (dd) due to coupling with H-4 (ortho-coupling, J ≈ 8 Hz) and H-5 (meta-coupling, J ≈ 1-2 Hz).

-

H-4 & H-5: These protons are in the middle of the aromatic region and will likely appear as complex multiplets, often resembling a triplet of doublets or a doublet of doublets of doublets. Their signals may overlap. H-4 will couple to H-3 (ortho) and H-5 (meta), while H-5 will couple to H-6 (ortho) and H-4 (meta).

Aliphatic Region (δ 3.0-5.5 ppm)

The methoxymethoxy (MOM) group will give rise to two distinct signals.

-

-O-CH₂-O- (C7 protons): These two protons are adjacent to two oxygen atoms, leading to a significant downfield shift. They are expected to appear as a singlet at approximately δ 5.2-5.4 ppm.

-

-O-CH₃ (C8 protons): The methyl protons are shielded relative to the methylene protons and will appear as a sharp singlet further upfield, typically around δ 3.4-3.6 ppm.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show eight distinct signals, six for the aromatic carbons and two for the aliphatic carbons of the MOM group. The chemical shifts are predicted based on the substituent effects of iodine and the methoxy-methoxy group on the benzene ring.[6][7]

Aromatic Region (δ 85-160 ppm)

-

C-2 (C-OMOM): This carbon, attached to the electronegative oxygen of the MOM group, will be significantly deshielded and is predicted to be the furthest downfield among the aromatic carbons, around δ 155-158 ppm.

-

C-1 (C-I): The carbon bearing the iodine atom experiences a strong shielding effect (the "heavy atom effect") and will be found at an unusually upfield position for an aromatic carbon, predicted to be around δ 86-90 ppm.[4]

-

C-6: This carbon is ortho to the iodine and will be deshielded, appearing around δ 139-142 ppm.

-

C-4: The chemical shift of this carbon will be influenced by being para to the iodine and meta to the MOM group, likely appearing in the δ 129-132 ppm range.

-

C-5: This carbon is meta to the iodine and ortho to the MOM group, and its chemical shift is predicted to be in the δ 122-125 ppm range.

-

C-3: Being para to the iodine and ortho to the MOM group, this carbon will be shielded and is expected around δ 115-118 ppm.

Aliphatic Region (δ 55-100 ppm)

-

-O-CH₂-O- (C7): This methylene carbon, flanked by two oxygen atoms, will be significantly deshielded and is predicted to resonate at approximately δ 94-97 ppm.

-

-O-CH₃ (C8): The methyl carbon will be the most shielded carbon in the molecule, appearing at a characteristic chemical shift of about δ 55-58 ppm.[5]

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 1-iodo-2-(methoxymethoxy)benzene are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for 1-Iodo-2-(methoxymethoxy)benzene

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.70 - 7.85 | dd | J_ortho ≈ 7.5, J_meta ≈ 1.5 | 1H |

| H-4 | 7.25 - 7.40 | m | - | 1H |

| H-5 | 6.95 - 7.10 | m | - | 1H |

| H-3 | 6.80 - 6.95 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| -O-CH₂-O- | 5.25 - 5.40 | s | - | 2H |

| -O-CH₃ | 3.45 - 3.60 | s | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Iodo-2-(methoxymethoxy)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-OMOM) | 155.0 - 158.0 |

| C-6 | 139.0 - 142.0 |

| C-4 | 129.0 - 132.0 |

| C-5 | 122.0 - 125.0 |

| C-3 | 115.0 - 118.0 |

| C-7 (-O-CH₂-O-) | 94.0 - 97.0 |

| C-1 (C-I) | 86.0 - 90.0 |

| C-8 (-O-CH₃) | 55.0 - 58.0 |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-iodo-2-(methoxymethoxy)benzene.

Materials and Equipment

-

Sample: 5-10 mg of 1-iodo-2-(methoxymethoxy)benzene

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tube, Pasteur pipette, vial.

Sample Preparation

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters[8][9]

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): ~16 ppm (centered around 6 ppm)

-

Acquisition Time (AQ): ~3.0 seconds

-

Relaxation Delay (D1): 1.5 - 2.0 seconds

-

Number of Scans (NS): 8-16 (adjust for sample concentration)

-

Pulse Width (P1): Calibrated 30° or 90° pulse

¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments)

-

Spectral Width (SW): ~240 ppm (centered around 120 ppm)

-

Acquisition Time (AQ): ~1.0-1.5 seconds

-

Relaxation Delay (D1): 2.0 seconds

-

Number of Scans (NS): 512-1024 (or more, as ¹³C has low natural abundance)

-

Pulse Width (P1): Calibrated 30° pulse

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm.

-

Reference the ¹³C spectrum to the residual CDCl₃ signal at δ 77.16 ppm.[8]

-

Integrate the signals in the ¹H spectrum.

Workflow for Spectral Analysis

The logical process from sample preparation to final structural confirmation is depicted in the following workflow diagram.

Figure 2: Workflow for the acquisition and analysis of NMR data.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 1-iodo-2-(methoxymethoxy)benzene. The key distinguishing features are expected to be the upfield ¹³C signal for the carbon attached to iodine (C-I) at ~86-90 ppm, and the characteristic singlets for the methoxymethyl ether group in the ¹H spectrum at ~5.3 ppm and ~3.5 ppm. The aromatic region in the ¹H spectrum is predicted to be complex, with four distinct, coupled signals spanning from approximately δ 6.80 to 7.85 ppm. The provided data and protocols serve as an essential reference for any scientist working with this compound, facilitating its unambiguous identification and characterization.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Online]. Available: [Link]

- Diehl, P. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry1961, 33 (11), 1572–1575.

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online]. Available: [Link]

-

Abraham, R. J. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Online]. Available: [Link]

- Miyamoto, H.; Hada, M. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Scheiner, S.; Hunter, S. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ChemPhysChem2022, 23 (6), e202200011.

-

Scheiner, S.; Hunter, S. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. PubMed2022 . Available: [Link]

-

ChemistryViews. Influence of Benzene Substituents on Halogen Bonds Studied. [Online].2022 . Available: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]

- Goldup, S. M. et al.

-

PubChem. 2-Iodophenol. [Online]. Available: [Link]

- Lorigan, G. A. An algorithm for predicting the NMR shielding of protons over substituted benzene rings.

-

LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. [Online].2015 . Available: [Link]

- Miyamoto, H.; Hada, M. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics2018, 20(44), 28065-28075.

- Tierney, J. et al. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv2020.

- Srilatha, K. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Online].2020 . Available: [Link]

-

Michigan State University, Chemistry Department. Basic Practical NMR Concepts. [Online]. Available: [Link]

- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences2015.

-

SpectraBase. 2-Iodophenol. [Online]. Available: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Online]. Available: [Link]

-

Wikipedia. 2-Iodophenol. [Online]. Available: [Link]

-

ChemistryViews. Substituent Effects on Benzene Rings. [Online].2018 . Available: [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Online].2025 . Available: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0038354). [Online]. Available: [Link]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube2021 . Available: [Link]

- Daly, A. M. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016, 20(7), 1195-1219.

-

University of Alberta. Tables For Organic Structure Analysis. [Online]. Available: [Link]

-

The Organic Chemistry Tutor. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube2024 . Available: [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Iodo-2-(methoxymethoxy)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Iodo-2-(methoxymethoxy)benzene (CAS No. 80778-47-8).[1] In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document outlines a theoretically derived fragmentation pathway. The predictions are grounded in the fundamental principles of mass spectrometry and the well-documented fragmentation behavior of analogous chemical structures, including iodinated aromatic compounds, and methoxymethyl (MOM) protected phenols.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction: The Molecule and the Method

Compound of Interest: 1-Iodo-2-(methoxymethoxy)benzene

1-Iodo-2-(methoxymethoxy)benzene is an ortho-disubstituted aromatic compound with the molecular formula C₈H₉IO₂ and a monoisotopic mass of 263.96 g/mol .[6] Its structure features two key functionalities that dictate its fragmentation behavior: a labile Carbon-Iodine (C-I) bond and a methoxymethyl (MOM) ether group. The MOM group is a common protecting group for phenols, and understanding its fragmentation signature is critical for structural confirmation.

Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that bombards analyte molecules with a beam of 70 eV electrons.[7][8] This process imparts significant internal energy, leading to the ejection of an electron to form a radical cation known as the molecular ion (M•⁺).[8][9] Due to its high internal energy, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements to produce a unique fragmentation pattern, which serves as a structural fingerprint for the molecule.[9]

Predicted Fragmentation Pathways

The fragmentation of the 1-Iodo-2-(methoxymethoxy)benzene molecular ion (m/z 264) is anticipated to proceed through three primary, competing pathways driven by the relative stabilities of the resulting fragment ions and neutral losses.

Pathway A: α-Cleavage of the Methoxymethyl (MOM) Group

The ether linkages within the MOM group are highly susceptible to α-cleavage, a characteristic fragmentation mechanism for ethers.[10][11] This pathway is initiated by the localization of the radical on one of the oxygen atoms.

-

Formation of the Methoxymethyl Cation (m/z 45): The most facile cleavage is expected to occur at the benzylic ether C-O bond, leading to the formation of the highly stable, resonance-stabilized methoxymethyl cation ([CH₂OCH₃]⁺). This oxonium ion is a hallmark of MOM-protected compounds and is frequently observed as the base peak in their mass spectra.[3]

-

Loss of a Methoxy Radical (m/z 233): Cleavage of the terminal O-CH₃ bond can result in the loss of a methoxy radical (•OCH₃, 31 Da). This generates the cation [M - 31]⁺ at m/z 233.

Pathway B: Cleavage of the Carbon-Iodine Bond

The C-I bond is the weakest bond on the aromatic ring, making its cleavage a highly probable event. Studies on iodobenzene have established that the primary fragmentation is the homolytic cleavage of this bond to release an iodine radical.[2][12]

-

Loss of Iodine Radical (m/z 137): The molecular ion can lose a neutral iodine radical (I•, 127 Da), resulting in the formation of the 2-(methoxymethoxy)phenyl cation at m/z 137. This is expected to be a prominent peak in the spectrum.

Pathway C: Rearrangement and Loss of Formaldehyde

A common fragmentation pathway for methoxymethyl ethers involves an intramolecular rearrangement, leading to the elimination of a stable neutral molecule, such as formaldehyde (CH₂O).[3]

-

Loss of Formaldehyde (m/z 234): The molecular ion can undergo a rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, 30 Da). This process yields a radical cation at m/z 234, which corresponds to the molecular ion of 1-iodo-2-methoxybenzene (2-iodoanisole).[13] This fragment is a significant diagnostic ion as it reveals the original connectivity of the MOM ether to the ring.

Secondary Fragmentation Analysis

The primary fragment ions generated will undergo further fragmentation, providing additional structural information.

-

Fragmentation of the 2-Iodoanisole Ion (from m/z 234): The ion at m/z 234 is expected to fragment similarly to 2-iodoanisole. The most characteristic subsequent loss is that of a methyl radical (•CH₃, 15 Da) from the methoxy group, yielding a very stable ion at m/z 219 . This ion can then lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 191 .

-

Fragmentation of the [M-I]⁺ Ion (from m/z 137): The 2-(methoxymethoxy)phenyl cation at m/z 137 can subsequently lose a neutral formaldehyde molecule (CH₂O, 30 Da), leading to the formation of the hydroxyphenyl cation at m/z 107 .

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 1-Iodo-2-(methoxymethoxy)benzene.

| m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway | Predicted Intensity |

| 264 | [C₈H₉IO₂]•⁺ | Molecular Ion (M•⁺) | Low to Medium |

| 234 | [C₇H₇IO]•⁺ | [M - CH₂O]•⁺ (Loss of formaldehyde) | Medium to High |

| 219 | [C₆H₄IO]⁺ | [M - CH₂O - •CH₃]⁺ (Loss of methyl from m/z 234) | High |

| 191 | [C₅H₄I]⁺ | [M - CH₂O - •CH₃ - CO]⁺ (Loss of CO from m/z 219) | Medium |

| 137 | [C₈H₉O₂]⁺ | [M - I•]⁺ (Loss of iodine radical) | High |

| 127 | [I]⁺ | Iodine Cation | Low |

| 107 | [C₇H₇O]⁺ | [M - I• - CH₂O]⁺ (Loss of formaldehyde from m/z 137) | Medium |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl Cation (α-cleavage) | Very High (Base Peak) |

Visualization of Fragmentation Pathways

The logical flow of the primary and key secondary fragmentation events is depicted in the following diagram.

Caption: Predicted EI-MS fragmentation pathways for 1-Iodo-2-(methoxymethoxy)benzene.

Proposed Experimental Protocol

To validate this theoretical model, the following experimental workflow is recommended. This protocol is designed as a self-validating system to ensure data integrity.

7.1 Objective: To acquire a standard 70 eV Electron Ionization (EI) mass spectrum of 1-Iodo-2-(methoxymethoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

7.2 Materials:

-

1-Iodo-2-(methoxymethoxy)benzene, >98% purity

-

HPLC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system equipped with an EI source and quadrupole mass analyzer

7.3 Methodology:

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in the chosen solvent.

-

GC Configuration:

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Detector Configuration:

-

Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis: Acquire the full scan mass spectrum from the apex of the chromatographic peak corresponding to the analyte. Analyze the fragmentation pattern and compare it against the predicted data in this guide.

Conclusion

The theoretical EI-MS fragmentation pattern of 1-Iodo-2-(methoxymethoxy)benzene is dominated by cleavages characteristic of its two primary functional groups. The spectrum is expected to show a very strong signal for the methoxymethyl cation at m/z 45 , which will likely be the base peak. Other significant and structurally diagnostic ions include the fragment resulting from the loss of an iodine radical (m/z 137 ) and the fragment corresponding to the 2-iodoanisole molecular ion (m/z 234 ), formed via the loss of formaldehyde. The subsequent loss of a methyl radical from the m/z 234 ion to yield a peak at m/z 219 provides further confirmation of the structure. This predictive analysis serves as a robust framework for the interpretation of experimental data for this compound and related structures.

References

-

Dannacher, J., et al. (1983). Benchmark measurement of iodobenzene ion fragmentation rates. Chemical Physics, 75(1), 23-36. Available at: [Link]

-

De La Torre, D., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). Benzene, iodo- in the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

NIST. (n.d.). Mass spectrum of Benzene, iodo-. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

ChemSrc. (n.d.). 1-iodo-2-(methoxymethoxy)benzene. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Available at: [Link]

Sources

- 1. CAS#:165071-94-3 | 1-iodo-3-methoxy-2-(methoxymethoxy)benzene | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry Imaging of Low-Molecular-Weight Phenols Liberated from Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 [matrix-fine-chemicals.com]

Infrared spectroscopy analysis of 1-Iodo-2-(methoxymethoxy)benzene

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2-(methoxymethoxy)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-Iodo-2-(methoxymethoxy)benzene, a key organoiodine intermediate in modern organic synthesis.[1][2] As a molecule featuring an ortho-disubstituted aromatic ring, an ether linkage, and a carbon-iodine bond, its vibrational spectrum presents a unique fingerprint essential for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental protocols, spectral interpretation, and the causality behind the observed absorption bands. We will delve into the characteristic vibrational modes of the molecule, supported by authoritative spectroscopic principles and data from related compounds.

Introduction: The Significance of Spectroscopic Characterization

1-Iodo-2-(methoxymethoxy)benzene, also known as 2-iodoanisole protected with a methoxymethyl (MOM) group, is a versatile building block in synthetic organic chemistry.[3] Its utility lies in the strategic placement of the iodo-substituent, which serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The methoxymethyl ether is a common protecting group for the phenolic hydroxyl, valued for its stability under many reaction conditions and its relatively straightforward removal.

Given its role as a critical intermediate, confirming the identity and purity of 1-Iodo-2-(methoxymethoxy)benzene is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, causing the covalent bonds to vibrate. The resulting spectrum is a unique molecular fingerprint, allowing for the unambiguous confirmation of the aromatic core, the MOM ether, and the carbon-iodine bond.

Foundational Principles: Vibrational Modes of 1-Iodo-2-(methoxymethoxy)benzene

The infrared spectrum of an organic molecule is dictated by the vibrational frequencies of its covalent bonds. These vibrations, which include stretching and bending modes, are quantized and occur only when the molecule absorbs radiation of a specific frequency. The position of an absorption band (wavenumber, cm⁻¹) is primarily determined by the strength of the bond and the masses of the connected atoms.

For 1-Iodo-2-(methoxymethoxy)benzene, we can predict the key absorption regions by dissecting its structure:

-

Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[4] The delocalized π-system results in C=C stretching vibrations within the ring, which are typically observed in the 1600-1450 cm⁻¹ region.[5] Furthermore, the substitution pattern on the ring strongly influences the out-of-plane C-H bending vibrations, providing a powerful diagnostic tool.

-

Methoxymethyl (MOM) Ether Group: This group introduces aliphatic C-H bonds and two distinct C-O ether linkages (-O-CH₂-O- and -O-CH₃). The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. The C-O stretching vibrations of ethers produce strong, characteristic bands in the 1250-1000 cm⁻¹ region, which is often a dominant feature of the spectrum.[6][7]

-

Carbon-Iodine Bond: The C-I bond is relatively weak and involves a heavy iodine atom. Consequently, its stretching vibration occurs at a low frequency, typically in the 690-515 cm⁻¹ range.[4] This absorption can sometimes be weak and fall in the complex fingerprint region, making a definitive assignment challenging.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following methodology outlines a robust procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 1-Iodo-2-(methoxymethoxy)benzene, emphasizing the self-validating nature of the protocol.

Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred setup. The ATR technique is ideal as it requires minimal sample preparation for liquids or solids and ensures excellent sample-to-crystal contact.

-

Sample: 1-Iodo-2-(methoxymethoxy)benzene (CAS 529-28-2) should be of high purity.[2] As it is a liquid at room temperature, it can be applied directly.

-

Causality: The choice of FTIR-ATR is deliberate. FTIR provides higher signal-to-noise ratios and faster acquisition times compared to older dispersive instruments. The ATR accessory eliminates the need for preparing KBr pellets or liquid cells, reducing potential sources of error and contamination.

Step-by-Step Data Acquisition Workflow

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum with at least 16 scans at a resolution of 4 cm⁻¹.

-

Trustworthiness: This step is critical. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which is then mathematically subtracted from the sample spectrum. Without a proper background, atmospheric absorptions could be mistaken for sample features.

-

-

Sample Spectrum Acquisition:

-

Apply a single drop of 1-Iodo-2-(methoxymethoxy)benzene directly onto the center of the ATR crystal, ensuring complete coverage.

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background. This consistency is key to a high-quality, artifact-free final spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final spectrum in units of absorbance or transmittance.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Workflow Diagram

Caption: Structure and principal vibrational modes.

Predicted Absorption Data

The expected quantitative data for the key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2960, ~2850 | Medium | Aliphatic C-H Asymmetric & Symmetric Stretch (CH₃ of MOM) |

| ~2820 | Medium | Aliphatic C-H Stretch (O-CH₂-O of MOM) |

| ~1585 | Medium | Aromatic C=C Ring Stretch |

| ~1475 | Strong | Aromatic C=C Ring Stretch |

| ~1450 | Medium | CH₂ Scissoring (MOM group) |

| ~1225 | Strong | Aryl-O Asymmetric Stretch (Ar-O-CH₂) |

| ~1155 | Strong | Asymmetric C-O-C Stretch (O-CH₂-O) |

| ~1075 | Strong | Symmetric C-O-C Stretch (Ar-O-CH₂) |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |

| 690-515 | Weak-Medium | C-I Stretch |

Detailed Regional Interpretation

-

C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components. A weak to medium band will appear above 3000 cm⁻¹, characteristic of the C(sp²)-H bonds on the benzene ring. [4]Just below 3000 cm⁻¹, a series of stronger peaks will arise from the C(sp³)-H bonds of the methoxymethyl group. Specifically, absorptions around 2960 and 2850 cm⁻¹ correspond to the methyl group, while a distinct band near 2820 cm⁻¹ is characteristic of the C-H stretch in the O-CH₂-O moiety. [6][7]

-

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations in this region. Two distinct bands are expected near 1585 cm⁻¹ and 1475 cm⁻¹. [5]The presence of this pair of peaks is a strong indicator of the aromatic core. An additional band around 1450 cm⁻¹ from the CH₂ bending of the MOM group will also be present.

-

The Ether Region (1300-1000 cm⁻¹): This is arguably the most diagnostic region for confirming the MOM ether. A series of very strong, prominent absorptions will dominate this part of the spectrum. These arise from the various C-O stretching vibrations. A strong band around 1225 cm⁻¹ can be assigned to the asymmetric stretching of the aryl-oxygen bond (Ar-O). The C-O-C linkages of the MOM group itself will produce intense bands, likely around 1155 cm⁻¹ and 1075 cm⁻¹. [6][7]The intensity and complexity of this region are unmistakable hallmarks of the ether functionalities.

-

Fingerprint Region (< 900 cm⁻¹): This region contains complex vibrations, but one peak stands out as particularly informative: the C-H out-of-plane (OOP) bending vibration. For a 1,2- (or ortho-) disubstituted benzene ring, a single strong absorption is expected between 770-735 cm⁻¹. [8]The presence of a strong band around 750 cm⁻¹ would provide compelling evidence for the ortho-substitution pattern, helping to distinguish this isomer from its meta and para counterparts. The C-I stretch is also expected in this region but is often less intense and may be coupled with other vibrations, making it a less reliable diagnostic peak on its own. [4]

Conclusion

The infrared spectrum of 1-Iodo-2-(methoxymethoxy)benzene provides a wealth of structural information that is crucial for its application in research and development. By systematically analyzing the key regions of the spectrum—C-H stretching, aromatic ring vibrations, the prominent C-O ether bands, and the diagnostic out-of-plane bending vibrations—a researcher can confidently verify the molecule's identity and structural integrity. The combination of a strong band around 750 cm⁻¹ (confirming ortho-substitution) and the intense, complex absorptions in the 1250-1050 cm⁻¹ range (confirming the MOM ether) serves as a definitive spectroscopic signature. This guide provides the foundational knowledge and practical protocol necessary to leverage IR spectroscopy as a powerful analytical tool in the synthesis and application of this important chemical intermediate.

References

-

Title: Infrared Spectrum of Methoxymethane Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

-

Title: Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation Source: ResearchGate URL: [Link]

-

Title: Iodobenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study Source: ACS Earth and Space Chemistry URL: [Link]

-

Title: Continuously scanned resonant Raman excitation profiles for iodobenzene excited in the B continuum Source: The Journal of Chemical Physics URL: [Link]

-

Title: Study of Molecular Structure, Vibrational Spectroscopy, and HOMO-LUMO of Bromocyclohexane, Iodobenzene, and Chlorobenzene by Density Functional Theory Source: AIP Publishing URL: [Link]

-

Title: Infrared Spectrum of Methoxyethane Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

-

Title: Benzene, (methoxymethyl)- Source: NIST Chemistry WebBook URL: [Link]

-

Title: ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... Source: ResearchGate URL: [Link]

-

Title: Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory Source: ResearchGate URL: [Link]

-

Title: Phenol, 2-iodo- Source: NIST Chemistry WebBook URL: [Link]

-

Title: The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study Source: ACS Publications URL: [Link]

-

Title: Scope of iodobenzene derivatives. Source: ResearchGate URL: [Link]

-

Title: 2-Iodophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures Source: ResearchGate URL: [Link]

-

Title: 1-iodo-2-methoxybenzene (CHEBI:16355) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

-

Title: 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Benzene, 1-iodo-2-nitro- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Lec15 - IR Spectra of Aromatic Compounds Source: YouTube URL: [Link]

-

Title: 3.1.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared Spectra of Gas-Phase V+-(Benzene) and V+-(Benzene)2 Complexes Source: Fritz Haber Institute URL: [Link]

-

Title: 17b: Using IR spectra to distinguish between molecules Source: YouTube URL: [Link]

-

Title: Ortho-substituted azobenzene: Shedding light on new benefits Source: ResearchGate URL: [Link]

Sources

- 1. 1-iodo-2-methoxybenzene (CHEBI:16355) [ebi.ac.uk]

- 2. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. m.youtube.com [m.youtube.com]

- 6. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Solubility of 1-Iodo-2-(methoxymethoxy)benzene in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodo-2-(methoxymethoxy)benzene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document navigates the theoretical principles governing its solubility, offers insights based on structurally related molecules, and provides actionable experimental protocols for empirical determination.

Executive Summary

1-Iodo-2-(methoxymethoxy)benzene is a key aromatic intermediate in organic synthesis, valued for its utility in forming complex molecular architectures. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide establishes a predictive framework for the solubility of 1-Iodo-2-(methoxymethoxy)benzene in common organic solvents and provides the methodology to validate these predictions experimentally.

Deconstructing the Molecule: A Theoretical Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. The structure of 1-Iodo-2-(methoxymethoxy)benzene, with its combination of a bulky, nonpolar iodobenzene core and a polar methoxymethoxy group, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," we can predict its solubility in various solvent classes.[1] The large, nonpolar iodinated benzene ring is expected to dominate, favoring solubility in nonpolar and moderately polar organic solvents. The ether linkages in the methoxymethoxy group may impart some limited solubility in more polar solvents.

Predicted Qualitative Solubility of 1-Iodo-2-(methoxymethoxy)benzene:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar iodobenzene core will readily interact with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents possess dipoles that can interact with the polar methoxymethoxy group, while their organic character accommodates the nonpolar ring. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the ether oxygens is present but may be sterically hindered and outweighed by the nonpolar bulk of the molecule. |

| Aqueous | Water | Insoluble | The large, nonpolar iodobenzene structure will prevent dissolution in water. This is consistent with data for similar compounds like 1-iodo-2,3,4-trimethoxybenzene.[2] |

Insights from Analogous Structures

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, empirical determination is essential. The following protocol provides a robust method for measuring the solubility of 1-Iodo-2-(methoxymethoxy)benzene in a chosen organic solvent.

Materials and Equipment

-

1-Iodo-2-(methoxymethoxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Iodo-2-(methoxymethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

For fine suspensions, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 1-Iodo-2-(methoxymethoxy)benzene.

-

-

Quantification and Data Reporting:

-

Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

As a prudent laboratory practice, 1-Iodo-2-(methoxymethoxy)benzene should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, data from structurally related iodo-aromatic compounds suggest that it may cause skin, eye, and respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for 1-Iodo-2-(methoxymethoxy)benzene remains to be extensively published, a strong predictive understanding can be achieved through theoretical analysis and comparison with analogous compounds. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently work with this versatile synthetic intermediate. The provided protocols and safety information are intended to empower scientists to generate reliable data while maintaining a safe laboratory environment.

References

- Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3,4-trimethoxybenzene. (n.d.). Benchchem.

- 1-Iodo-2-(methoxymethoxy)benzene. (n.d.). PubChem.

- 1-iodo-3-methoxy-2-(methoxymethoxy)benzene. (2025, August 27). Chemsrc.

- 1-IODO-2-METHOXYBENZENE. (2024, April 9). ChemBK.

- SAFETY DATA SHEET. (2010, November 24).

- SAFETY DATA SHEET. (2011, March 18). Fisher Scientific.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Iodo-2-(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of 1-Iodo-2-(methoxymethoxy)benzene. This compound is a crucial intermediate in contemporary organic synthesis, particularly valued in the development of pharmaceuticals and complex molecular architectures. The guide elucidates the strategic importance of the methoxymethyl (MOM) protecting group, details a robust and validated protocol for the synthesis starting from 2-iodophenol, and presents a full suite of analytical techniques for its unambiguous characterization. Rooted in established chemical principles, this document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Synthesis

1-Iodo-2-(methoxymethoxy)benzene is a bifunctional synthetic building block of considerable utility. Its structure incorporates two key features: an aryl iodide and a protected phenol. The aryl iodide moiety serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] The second feature, a methoxymethyl (MOM) ether, is a widely used protecting group for the phenolic hydroxyl group.[3][4] This protection strategy is essential as the free phenol is acidic and can interfere with many organometallic reagents or basic reaction conditions.

The MOM group offers an optimal balance of stability and reactivity. It is stable across a broad pH range (pH 4-12) and is resistant to many nucleophilic and basic reagents, as well as various oxidizing and reducing agents.[5] However, it can be readily cleaved under acidic conditions to regenerate the parent phenol, ensuring the functional group can be unmasked at the desired stage of a synthetic sequence.[3][5] This combination of a reactive coupling site and a robustly protected hydroxyl group makes 1-Iodo-2-(methoxymethoxy)benzene an invaluable intermediate for the construction of complex molecules.

Synthetic Strategy: The Methoxymethyl (MOM) Protection of 2-Iodophenol

The most direct and efficient synthesis of 1-Iodo-2-(methoxymethoxy)benzene involves the protection of commercially available 2-iodophenol. The core of this transformation is the formation of an acetal from the phenolic hydroxyl group.

Rationale for Reagent Selection

The chosen synthetic pathway employs chloromethyl methyl ether (MOM-Cl) as the electrophile and a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM).

-

Chloromethyl methyl ether (MOM-Cl): This is a highly reactive electrophile ideal for introducing the MOM group. Its reactivity ensures the reaction proceeds efficiently under mild conditions.[3]

-

N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base is crucial. DIPEA effectively scavenges the hydrochloric acid generated during the reaction without competing with the phenol as a nucleophile, thus preventing the formation of unwanted byproducts.[4]

-

Dichloromethane (DCM): As a polar aprotic solvent, DCM is an excellent choice as it readily dissolves the starting materials and reagents while remaining inert to the reaction conditions.

Reaction Mechanism

The reaction proceeds via a Williamson ether synthesis-type mechanism, which is a classic SN2 nucleophilic substitution.

-

Deprotonation (or association): The basic DIPEA associates with the acidic proton of the 2-iodophenol, increasing the nucleophilicity of the phenoxide oxygen.

-

Nucleophilic Attack: The electron-rich oxygen atom of the 2-iodophenol attacks the electrophilic methylene carbon of MOM-Cl.

-

Displacement: This attack displaces the chloride ion, which is a good leaving group. The displaced chloride ion then forms a stable ammonium salt with the protonated DIPEA.

Caption: High-level overview of the MOM protection synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Iodophenol | ≥98% | Standard Supplier | - |

| Chloromethyl methyl ether (MOM-Cl) | ≥95% | Standard Supplier | EXTREME CAUTION: Known human carcinogen.[6][7][8][9] Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Standard Supplier | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Store over molecular sieves. |

| Saturated aq. NH₄Cl | - | Prepared in-house | - |

| Saturated aq. NaHCO₃ | - | Prepared in-house | - |

| Brine | - | Prepared in-house | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | - |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-iodophenol (10.0 g, 45.4 mmol, 1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (100 mL).

-

Base Addition: Add N,N-diisopropylethylamine (11.7 g, 15.8 mL, 90.8 mmol, 2.0 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

MOM-Cl Addition: Add chloromethyl methyl ether (5.49 g, 5.2 mL, 68.1 mmol, 1.5 eq.) dropwise over 15 minutes. Warning: This reagent is a potent carcinogen and must be handled with extreme care in a fume hood.[6][8]

-